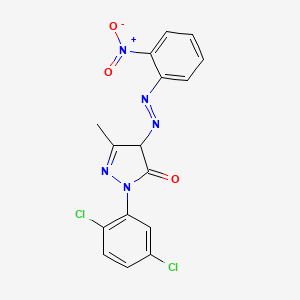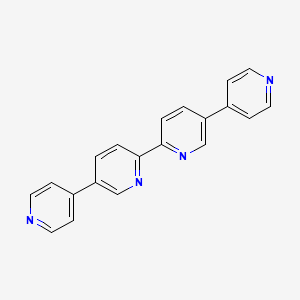
1,1'-Dimethyl-3,3'methylenedi-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Dimethyl-3,3’-methylenedi-indole is a chemical compound with the molecular formula C19H18N2 and a molecular weight of 274.36 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is known for its unique structure, which includes two indole units connected by a methylene bridge and methyl groups at the nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Dimethyl-3,3’-methylenedi-indole can be synthesized through various methods. One common approach involves the reaction of indole derivatives with formaldehyde and a methylating agent under acidic conditions . The reaction typically proceeds through the formation of a methylene bridge between the indole units, followed by methylation of the nitrogen atoms.
Industrial Production Methods
In industrial settings, the synthesis of 1,1’-dimethyl-3,3’-methylenedi-indole may involve large-scale reactions using similar principles. The process often includes the use of catalysts to enhance the reaction rate and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Dimethyl-3,3’-methylenedi-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indole units or the methylene bridge.
Substitution: Electrophilic substitution reactions are common, where substituents replace hydrogen atoms on the indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like diazonium salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can yield various substituted indoles .
Aplicaciones Científicas De Investigación
1,1’-Dimethyl-3,3’-methylenedi-indole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1’-dimethyl-3,3’-methylenedi-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
1,1’-Dimethyl-3,3’-methylenedi-indole can be compared with other similar compounds, such as:
3,3’-Methylenedi-indole: Lacks the methyl groups on the nitrogen atoms, leading to different chemical and biological properties.
N,N-Dimethyl-3,3’-methylenedi-indole: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Propiedades
Fórmula molecular |
C19H18N2 |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-methyl-3-[(1-methylindol-3-yl)methyl]indole |
InChI |
InChI=1S/C19H18N2/c1-20-12-14(16-7-3-5-9-18(16)20)11-15-13-21(2)19-10-6-4-8-17(15)19/h3-10,12-13H,11H2,1-2H3 |
Clave InChI |
ZACMZGNBTFBTPV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)CC3=CN(C4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


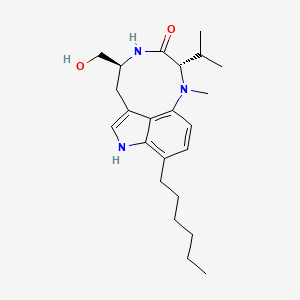

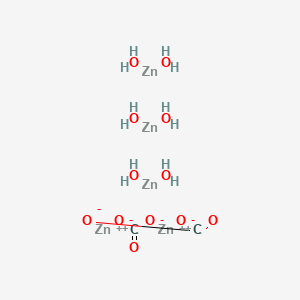
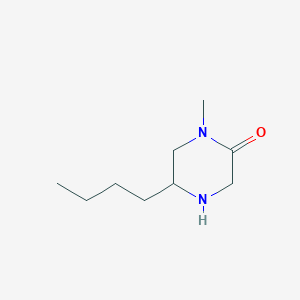
![tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione](/img/structure/B13745527.png)
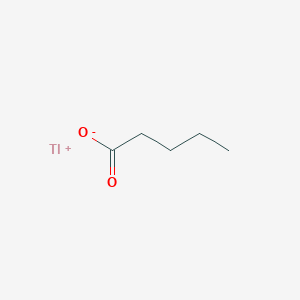
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)-](/img/structure/B13745531.png)
